N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
Description
This compound is a structurally complex ethanediamide derivative featuring a 1,3-benzodioxole moiety, a 4-fluorobenzenesulfonyl group, and a 1,3-oxazolidine ring. The benzodioxole group (a methylenedioxyphenyl fragment) is notable for its electron-rich aromatic system, which often enhances binding interactions in biological systems . The oxazolidine ring introduces conformational rigidity, which may influence pharmacodynamic profiles by stabilizing specific receptor interactions. Ethanediamide (oxalamide) serves as a flexible linker, enabling spatial alignment of the substituents.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O7S/c21-14-2-4-15(5-3-14)32(27,28)24-7-8-29-18(24)11-23-20(26)19(25)22-10-13-1-6-16-17(9-13)31-12-30-16/h1-6,9,18H,7-8,10-12H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLQLDVUMAERQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)F)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the synthesis of the benzodioxole moiety, followed by the introduction of the fluorobenzenesulfonyl group and the oxazolidine ring. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N’-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety, fluorobenzenesulfonyl group, and oxazolidine ring contribute to its binding affinity and specificity for these targets. The compound may modulate various biological processes, including enzyme activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis highlights key similarities and differences between the target compound and related derivatives, focusing on structural features, synthetic strategies, and inferred physicochemical properties.
Structural Analogues with Benzodioxole and Sulfonyl Groups
- Compound from :
N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}-N′-(tetrahydro-2-furanylmethyl)ethanediamide- Similarities :
- Contains a benzodioxole group and fluorophenyl moiety.
- Uses ethanediamide as a linker.
- Differences :
- Replaces the oxazolidine-sulfonyl group with a piperazinyl-fluorophenyl system.
Incorporates a tetrahydrofuranmethyl group instead of an oxazolidine ring.
Compounds from :
Triazole-thiones with 4-(4-X-phenylsulfonyl)phenyl groups (e.g., compounds [7–9]).- Similarities :
- Share sulfonylphenyl motifs, which enhance electronic interactions and solubility.
- Differences :
- Utilize triazole-thione cores instead of oxazolidine-ethanediamide systems.
- Lack benzodioxole rings but include difluorophenyl groups for halogen bonding.
Analogues with Oxazolidine and Heterocyclic Systems
- Compound from :
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)- Similarities :
- Contains a heterocyclic core (thiadiazole) linked to aromatic systems.
- Differences :
- Replaces oxazolidine with thiadiazole, which is more π-deficient and may alter redox properties.
- Lacks sulfonyl groups but includes acetylated pyridine for hydrogen bonding.
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
Synthetic Challenges :
The target compound’s synthesis likely involves multi-step protocols, such as coupling benzodioxole-methylamine with sulfonylated oxazolidine intermediates. and highlight the use of carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation, which may be applicable here .- The benzodioxole moiety is associated with MAO inhibition, hinting at CNS activity .
Crystallographic Considerations : Structural determination of such compounds would require software like SHELX (), particularly for resolving conformational details of the oxazolidine and ethanediamide groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
